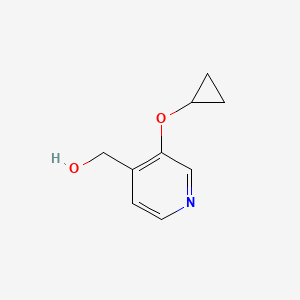

(3-Cyclopropoxypyridin-4-YL)methanol

Description

“(3-Cyclopropoxypyridin-4-YL)methanol” is a pyridine derivative featuring a cyclopropoxy substituent at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring. The cyclopropoxy group introduces steric strain due to the three-membered cyclopropane ring, which may influence the compound’s reactivity and conformational stability. The hydroxymethyl group enhances hydrophilicity and provides a site for further chemical modifications, such as esterification or oxidation. Pyridine derivatives are often utilized in drug development due to their ability to engage in hydrogen bonding and π-π interactions.

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

(3-cyclopropyloxypyridin-4-yl)methanol |

InChI |

InChI=1S/C9H11NO2/c11-6-7-3-4-10-5-9(7)12-8-1-2-8/h3-5,8,11H,1-2,6H2 |

Clé InChI |

SEPHPZNYBSPPOL-UHFFFAOYSA-N |

SMILES canonique |

C1CC1OC2=C(C=CN=C2)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropyloxy)-4-Pyridinemethanol typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-pyridinemethanol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-(cyclopropyloxy)-4-Pyridinemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like K₂CO₃ or NaH.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry: 3-(cyclopropyloxy)-4-Pyridinemethanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, 3-(cyclopropyloxy)-4-Pyridinemethanol can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of 3-(cyclopropyloxy)-4-Pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes. The cyclopropyloxy group and the pyridine ring play crucial roles in the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following pyridine-based methanol derivatives from the Catalog of Pyridine Compounds (2017) serve as structural analogs for comparison . Key differences lie in substituent type, position, and electronic effects, which impact physicochemical properties and reactivity.

Table 1: Structural and Theoretical Comparison of Pyridine Methanol Derivatives

Key Observations:

Substituent Electronic Effects :

- The cyclopropoxy group in the target compound is electron-withdrawing due to its sp³-hybridized oxygen, but steric effects dominate due to the strained ring. In contrast, methoxy groups in and are electron-donating, enhancing ring electron density.

- Halogen substituents in (Cl, I) are strongly electron-withdrawing, polarizing the ring and facilitating electrophilic substitution.

This contrasts with the trimethoxy derivative , where methoxy groups at positions 2, 3, and 6 create a crowded environment but lack ring strain.

Synthetic Utility :

- The iodo substituent in offers a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

- The hydroxymethyl group in all compounds allows for derivatization (e.g., phosphorylation, glycosylation), but steric or electronic factors may modulate reactivity.

Polarity and Solubility :

- The trimethoxy derivative is less polar than the target compound due to its hydrophobic methoxy groups, whereas the halogenated analog exhibits higher polarity.

Limitations:

The comparison is theoretical due to the absence of experimental data (e.g., melting points, solubility, biological activity) in the provided evidence. Further studies are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.